Product packaging for 2,7-Dibromobenzo[b]furan-3(2H)-one(Cat. No.:)

2,7-Dibromobenzo[b]furan-3(2H)-one

Cat. No.: B12841607
M. Wt: 291.92 g/mol
InChI Key: WPJFQNKSCDDAFL-UHFFFAOYSA-N
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Description

2,7-Dibromobenzo[b]furan-3(2H)-one (CAS 1823950-65-7) is a dibrominated benzofuranone derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H4Br2O2 and a molecular weight of 291.92 g/mol, this compound serves as a versatile synthetic building block . It is structurally classified as an aurone, a subclass of flavonoids known as 2-benzylidenebenzofuran-3(2H)-ones, which are recognized as privileged structures in drug discovery due to their association with diverse pharmacological activities . Research into aurone derivatives has identified them as a promising new class of potent alkaline phosphatase (AP) inhibitors . These enzymes are important therapeutic targets due to their role in various diseases, including certain cancers and disorders of bone mineralization . While specific efficacy data for this isomer is required, related aurone compounds have demonstrated inhibitory activity by binding to the enzyme's active site, which contains two Zn²⁺ ions and one Mg²⁺ ion, often via a non-competitive pathway . The presence of bromine atoms on the benzofuranone core facilitates further functionalization, allowing researchers to explore structure-activity relationships. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2O2

Molecular Weight

291.92 g/mol

IUPAC Name

2,7-dibromo-1-benzofuran-3-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H

InChI Key

WPJFQNKSCDDAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C2=O)Br

Origin of Product

United States

Synthetic Methodologies for 2,7 Dibromobenzo B Furan 3 2h One

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the benzo[b]furan-3(2H)-one ring system and the concurrent or subsequent introduction of bromine atoms at the desired C-2 and C-7 positions.

The formation of the benzo[b]furan-3(2H)-one core, sometimes referred to as coumaranone, is a key step. thieme-connect.de Classical and modern synthetic methods allow for the construction of this heterocyclic system. One common approach involves the intramolecular cyclization of suitably substituted aromatic compounds, often phenols or their derivatives. researchgate.net For instance, the reaction of phenols with α-haloketones can lead to the formation of the benzo[b]furan ring system. nih.govmdpi.com The regioselectivity of this cyclization, yielding either 2- or 3-substituted products, can often be controlled by the reaction conditions. nih.govorganic-chemistry.org

Another strategy involves the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization to yield the benzo[b]furan skeleton. nih.gov While these methods provide access to the core structure, the introduction of substituents at specific positions, such as the C-7 bromine, requires appropriately substituted starting materials or subsequent functionalization.

Achieving the specific dibromination pattern at the C-2 and C-7 positions requires careful control of the reaction conditions and the choice of brominating agent.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination in organic synthesis. wikipedia.org It is particularly effective for the bromination of electron-rich aromatic compounds and α-bromination of carbonyl derivatives. wikipedia.orgorganic-chemistry.org The regioselectivity of bromination with NBS can be influenced by the solvent and the presence of catalysts. wikipedia.org For instance, using dimethylformamide (DMF) as a solvent can promote para-selectivity in the bromination of electron-rich aromatic rings. wikipedia.org

In the context of synthesizing 2,7-dibromobenzo[b]furan-3(2H)-one, NBS could potentially be used to introduce the bromine atoms. The bromination of an unsubstituted or a 7-substituted benzo[b]furan-3(2H)-one at the α-position (C-2) can be achieved using NBS, often under acidic or radical conditions. wikipedia.org The subsequent or prior bromination of the aromatic ring at the C-7 position would depend on the directing effects of the existing substituents on the benzene (B151609) ring.

Interactive Table 1: Applications of N-Bromosuccinimide (NBS) in Bromination Reactions

Substrate TypeReaction ConditionsOutcomeReference
AlkenesReflux in anhydrous CCl4 with a radical initiator (e.g., AIBN) or irradiationAllylic bromination wikipedia.org
Electron-rich aromatic compounds (phenols, anilines)DMFHigh para-selectivity wikipedia.org
Carbonyl derivativesAcid catalysis or via enolates/enol ethersα-bromination wikipedia.org
Alcohols and AminesFollowed by elimination of HBr with a baseNet oxidation organic-chemistry.org

Besides NBS, other brominating agents can be employed. Elemental bromine (Br₂) is a fundamental reagent for bromination, though its reactivity can sometimes lead to a lack of selectivity and the formation of side products. unipi.itchadsprep.com The reaction of benzo[b]thiophene with bromine in chloroform, for example, leads to dibromination. acs.org Other reagents, such as monobromomalononitrile (MBM), have been explored as alternatives to NBS for selective bromination. researchgate.net The combination of NBS with a catalytic amount of benzoic acid has also been shown to be effective for the dihalogenation of unsaturated carbonyl compounds. researchgate.net

Regioselective Bromination Techniques at C-2 and C-7 Positions

Synthesis via Functional Group Interconversions

An alternative synthetic strategy involves starting with a precursor molecule that already contains the benzo[b]furanone core or a closely related structure and then modifying its functional groups to arrive at the target compound. ub.edulkouniv.ac.inimperial.ac.ukjournalspress.com

A plausible precursor for the synthesis of this compound could be a benzo[b]furan derivative with different substituents at the C-2 and C-7 positions. For example, a compound with a more easily introduced group at one of these positions could be synthesized first, followed by a functional group interconversion to a bromine atom.

A hypothetical synthetic route could start from a 7-substituted benzo[b]furan-3(2H)-one. If the substituent at C-7 is an activating group, it could facilitate electrophilic bromination at other positions. Conversely, if a precursor with a bromine at C-7 and another functional group at C-2 is available, the latter could be converted to a bromine atom.

For instance, a 7-iodobenzo[b]furan derivative could be a potential precursor, as the iodine atom can be introduced with high regioselectivity in some cases. rsc.orgnih.gov The subsequent conversion of other functional groups on the molecule to a bromine at the C-2 position would then be necessary.

Interactive Table 2: Examples of Functional Group Interconversions in Heterocyclic Synthesis

Starting Functional GroupReagents and ConditionsResulting Functional GroupReference
Nitro groupIron in HCl/ethanolAmino group nih.gov
Sulfonate esterSodium halide in acetone (B3395972) (Finkelstein Reaction)Halide vanderbilt.edu
Hydroxyl groupPBr₃, pyridineBromo group vanderbilt.edu
AlkyneI₂, CH₂Cl₂3-Iodobenzo[b]furan nih.gov

Oxidative Cyclization Reactions

The synthesis begins with the preparation of 3',5'-dibromo-2',4'-dihydroxychalcones. These chalcones are typically synthesized through a conventional Claisen-Schmidt condensation of 3,5-dibromo-2,4-dihydroxyacetophenone with various substituted benzaldehydes. researchgate.net The subsequent and crucial step is the oxidative cyclization of these chalcone (B49325) intermediates. This transformation is effectively achieved by refluxing the chalcone with a suitable oxidizing agent, leading to the formation of the desired 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones. researchgate.net This method provides a direct route to highly functionalized dibrominated benzofuranone systems.

Catalytic Enhancements in this compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of synthetic routes leading to benzofuranones. Both acid and metal catalysts have been employed in the broader context of benzofuran (B130515) synthesis, and their application to dibrominated systems is an area of active research.

Acid catalysis is a common feature in various cyclization reactions to form heterocyclic compounds. In the context of benzofuran synthesis, acids can facilitate the intramolecular cyclization of precursor molecules. For instance, the cyclization of α-phenoxycarbonyl compounds to form the furanoid ring can be promoted by acid catalysis in what is known as an intramolecular Friedel-Crafts-type condensation. While specific applications of acid catalysis for the direct synthesis of this compound are not detailed in the available literature, it remains a plausible strategy, potentially involving the cyclization of a precursor such as a dibrominated phenoxyacetic acid.

Metal-catalyzed reactions offer powerful and versatile methods for the construction of the benzofuranone skeleton. In the synthesis of 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones, a copper-mediated oxidative cyclization has been successfully employed. researchgate.net

The reaction utilizes copper(II) bromide (CuBr₂) as the catalyst and oxidant in a solvent mixture of dimethylformamide (DMF) and water. researchgate.net The process involves the refluxing of the 3',5'-dibromo-2',4'-dihydroxychalcone precursors with CuBr₂ to yield the corresponding dibrominated aurone (B1235358) structures. researchgate.net This methodology has been used to synthesize a series of these compounds with varying substituents on the benzylidene moiety, demonstrating its utility in generating a library of these complex heterocyclic molecules. The yields for these transformations are reported to be in the range of 63% to 73%. researchgate.net

Below is a table summarizing the synthesis of various 2-(substituted benzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-ones via this metal-catalyzed oxidative cyclization.

EntrySubstituent on Benzylidene RingProductYield (%)Melting Point (°C)
14-Chloro(2Z)-2-(4-chlorobenzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one6499-100
24-Fluoro(2Z)-2-(4-fluorobenzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one73180-181
34-Nitro(2Z)-2-(4-nitrobenzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one68120-121
44-Methoxy(2Z)-2-(4-methoxybenzylidene)-5,7-dibromo-6-hydroxy-1-benzofuran-3(2H)-one71111-112
Data sourced from Ameta, K., et al. (2012). scirp.orgresearchgate.net

This copper-catalyzed approach highlights an effective method for the synthesis of highly substituted dibrominated benzofuran-3(2H)-one analogs through an oxidative cyclization pathway.

Chemical Reactivity and Transformation Mechanisms of 2,7 Dibromobenzo B Furan 3 2h One

Reactions Involving the Bromine Substituents

The reactivity of the bromine atoms at the C-2 and C-7 positions of the benzo[b]furan-3(2H)-one scaffold is central to its utility as a building block in the synthesis of more complex molecules. These halogen atoms serve as versatile handles for the introduction of new functional groups through a variety of reaction mechanisms.

Nucleophilic Substitution Reactions

Nucleophilic substitution on an aromatic ring is a fundamental transformation for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of 2,7-Dibromobenzo[b]furan-3(2H)-one, the electron-withdrawing nature of the carbonyl group and the furan (B31954) oxygen atom can influence the susceptibility of the bromine-substituted carbon atoms to nucleophilic attack.

SNAr Pathways

Nucleophilic aromatic substitution (SNAr) reactions are a key method for displacing halides from aromatic rings. This type of reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. For related dibrominated heterocyclic systems, SNAr reactions have been shown to proceed, sometimes selectively at one position over another depending on the electronic environment and reaction conditions. semanticscholar.orgresearchgate.netsemanticscholar.org For instance, studies on 4,7-dibromobenzo[d] nih.govgold-chemistry.orgresearchgate.netthiadiazole have demonstrated that nucleophilic substitution with morpholine (B109124) can occur selectively to yield a monosubstituted product. semanticscholar.org The reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govgold-chemistry.orgresearchgate.netthiadiazole) with various amines also shows selective mono- or bis-substitution depending on the nucleophile and conditions. researchgate.net

However, specific studies detailing the SNAr reactions of this compound are not extensively documented in the available scientific literature. The relative reactivity of the C-2 versus the C-7 bromine atom towards nucleophiles would be a critical aspect to investigate to enable selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. researchgate.net The bromine atoms of this compound are ideal sites for such transformations. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling Reactions

The Stille coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. mdpi.comcore.ac.uk This reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions. mdpi.com Research on other dibrominated heterocyclic systems, such as 4,7-dibromobenzo[d] nih.govgold-chemistry.orgresearchgate.netthiadiazole, has shown that Stille reactions can be effectively employed to introduce new aryl or heteroaryl groups. nih.gov In some cases, selective mono- or bis-coupling can be achieved by carefully controlling the reaction conditions. rsc.orgmdpi.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org This reaction is widely used in both academic and industrial settings due to the stability and low toxicity of the boron reagents. nih.gov The reaction has been successfully applied to a variety of brominated benzofuran (B130515) derivatives. nih.govrsc.orgrsc.org For instance, the Suzuki-Miyaura coupling of 2,3-dibromobenzofurans has been shown to proceed with high regioselectivity. researchgate.net Similarly, site-selective couplings have been reported for tetrabromofuran. rsc.org

The application of the Suzuki-Miyaura coupling to this compound would be a valuable method for synthesizing diarylated benzofuranones. The following table illustrates typical components used in Suzuki-Miyaura reactions based on related substrates.

ComponentExamplePurpose
Aryl Halide This compoundElectrophilic partner
Organoboron Reagent Phenylboronic acidNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyst
Ligand SPhos, XPhosStabilize catalyst, promote reactivity
Base K₂CO₃, K₃PO₄Activates boronic acid
Solvent Toluene, Dioxane, n-ButanolReaction medium
Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. gold-chemistry.orgpearson.com This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.orgresearchgate.net The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. pearson.comsemanticscholar.org Studies on related 3,4-dihalo-2(5H)-furanones have demonstrated the successful application of Sonogashira coupling to introduce alkyne moieties. sioc-journal.cn

The Sonogashira coupling of this compound would provide access to a range of alkynyl-substituted benzofuranones. The conditions would likely involve a palladium source, a copper(I) salt, a base, and a suitable solvent, as outlined in the table below.

ComponentExamplePurpose
Aryl Halide This compoundElectrophilic partner
Terminal Alkyne PhenylacetyleneNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Catalyst
Copper Co-catalyst CuICo-catalyst
Base Et₃N, PiperidineSolvent and base
Solvent THF, DMFReaction medium
C-H Arylation Reactions

Direct C-H arylation of the benzofuran core represents a modern and efficient method for the synthesis of aryl-substituted derivatives. Palladium-catalyzed C-H arylation is a prominent strategy for modifying aromatic heterocycles. nih.gov For benzofuran systems, this reaction typically occurs at the C2 position. nih.gov In the case of this compound, the C2 position is already substituted with a bromine atom. However, C-H arylation could potentially be directed to other positions on the benzene (B151609) ring, although this would be in competition with cross-coupling reactions at the C-Br bonds.

A plausible approach for C-H arylation would involve the use of a palladium catalyst, such as palladium(II) acetate, often in the presence of an oxidant and a directing group if regioselectivity is desired. mdpi.com For instance, the C-H arylation of benzofuran-2-carboxamides at the C3 position has been achieved using an 8-aminoquinoline (B160924) directing group. mdpi.com

Table 1: Potential C-H Arylation Reactions of Benzofuran Analogs

ReactantArylating AgentCatalyst/ConditionsProductReference
BenzofuranTriarylantimony difluoridesPd(OAc)₂, CuCl₂, 1,2-DCE, 80 °C2-Arylbenzofuran nih.gov
N-(quinolin-8-yl)benzofuran-2-carboxamideAryl iodidesPd(OAc)₂, AgOAc, NaOAc3-Aryl-N-(quinolin-8-yl)benzofuran-2-carboxamide mdpi.com

Lithiation and Other Organometallic Transformations

The bromine atoms on the aromatic ring of this compound are susceptible to halogen-lithium exchange. This reaction is a powerful tool for the formation of organolithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The lithiation of bromoanisoles, which are structurally related to the brominated benzene ether portion of the target molecule, is well-studied. thieme-connect.combeilstein-journals.orgd-nb.infonih.gov Typically, an organolithium reagent such as n-butyllithium is used at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). d-nb.infonih.gov

For this compound, selective lithiation could potentially be achieved. The C7-Br bond is likely to be more reactive towards lithiation than the C2-Br bond due to the electronic effects of the adjacent ketone and furan ring. However, the presence of the acidic α-proton at the C2 position and the electrophilic carbonyl group complicates this transformation, as side reactions such as deprotonation or nucleophilic attack on the ketone could occur. Careful control of reaction conditions, such as temperature and the choice of organolithium reagent, would be crucial.

Following successful lithiation, the resulting aryllithium species could undergo various transformations, including transmetalation to other metals for use in cross-coupling reactions or reaction with electrophiles like aldehydes, ketones, or carbon dioxide.

Reactions at the Ketone Moiety (C=O)

The ketone functional group in this compound is a key site for a variety of chemical transformations.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and will react with a range of nucleophiles. nih.gov Due to the presence of the α-bromo substituent, these reactions are characteristic of α-haloketones. nih.govup.ac.zaacs.orgjove.comacs.org

Grignard reagents, for example, can add to the carbonyl group to form tertiary alcohols. However, the reaction can be complex. In the case of α-bromoketones, Grignard reagents can also act as reducing agents or induce enolization. nih.govnih.govacs.orgscispace.com Nickel-catalyzed cross-coupling of racemic α-bromoketones with aryl Grignard reagents has been shown to be an effective method for the synthesis of α-arylketones, proceeding at low temperatures to avoid racemization. nih.govacs.orgscispace.com

Table 2: Examples of Nucleophilic Addition to α-Haloketone Analogs

α-Haloketone TypeNucleophile/ReagentCatalyst/ConditionsProduct TypeReference
Racemic α-bromoketoneAryl Grignard reagentNi/bis(oxazoline) catalystα-Arylketone nih.govacs.orgscispace.com
General α-haloketonePyridine-Carbonyl addition intermediate up.ac.za
General α-haloketoneWeakly basic nucleophiles-Substitution or addition products acs.org

Condensation and Derivatization Reactions of the Ketone

The ketone functionality can undergo condensation reactions with various nucleophiles, particularly amines and their derivatives, to form imines, oximes, and other related compounds. ambeed.com The parent compound, benzofuran-3(2H)-one, readily undergoes aldol-type condensation reactions with aldehydes and α,β-dicarbonyl compounds. rsc.orgmdpi.comsciforum.net These reactions are often catalyzed by acid or base. For instance, the Claisen-Schmidt condensation of benzofuran-3(2H)-one with benzaldehydes is a common method for the synthesis of aurones. rsc.org It is expected that this compound would undergo similar condensation reactions, providing a route to a variety of substituted derivatives.

Table 3: Condensation Reactions of Benzofuran-3(2H)-one

ReactantCondensing PartnerCatalyst/ConditionsProduct TypeReference
Benzofuran-3(2H)-oneBenzaldehydeGlacial acetic acid, HClAurone (B1235358) rsc.org
Benzofuran-3(2H)-oneα,β-Dicarbonyl compoundsClay, microwave irradiationAcyl-aurone mdpi.comsciforum.net

Reduction Reactions

The ketone group in this compound can be reduced to a secondary alcohol. ambeed.comwikipedia.orgthieme-connect.comtandfonline.comalmacgroup.comgoogle.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ambeed.com Given that it is an α-haloketone, reduction can sometimes be accompanied by dehalogenation to form the parent ketone. wikipedia.orgthieme-connect.comtandfonline.com The choice of reducing agent and reaction conditions is critical to control the outcome. For example, reduction of aromatic α-halo ketones with metallic bismuth has been shown to yield the parent ketone. tandfonline.com Biocatalytic reduction using carbonyl reductases offers a stereoselective route to chiral α-halo alcohols. almacgroup.comgoogle.com

The reduction of related 2-benzylidene-3(2H)-benzofuranones with lithium aluminum hydride-aluminum chloride has been reported to yield 2-benzylbenzofurans. oup.comoup.com

Table 4: Reduction of α-Haloketones and Benzofuranones

Substrate TypeReducing Agent/SystemProduct TypeReference
Aromatic α-halo ketonesMetallic BismuthParent ketone tandfonline.com
α-Halo ketonesCarbonyl reductase (biocatalyst)Chiral α-halo alcohol almacgroup.comgoogle.com
2-Benzylidene-3(2H)-benzofuranonesLiAlH₄-AlCl₃2-Benzylbenzofurans oup.comoup.com
α-HaloketonesHantzsch ester (photodriven)Dehalogenated ketone thieme-connect.com

Reactivity of the Furan Ring System

The furan ring in the benzofuran system is electron-rich and susceptible to electrophilic attack. chemicalbook.comnumberanalytics.comresearchgate.netchemicalbook.comquora.comyoutube.compearson.comwikipedia.orgyoutube.com In general, electrophilic substitution on the benzofuran ring occurs preferentially at the C2 position, followed by the C3 position. chemicalbook.comyoutube.com Since the C2 position in this compound is substituted, any electrophilic attack on the furan ring would likely be directed to the C3 position, although the ketone at this position deactivates it towards electrophilic substitution.

Electrophilic bromination of benzofuran derivatives has been studied, and it typically results in addition across the 2,3-double bond, followed by elimination to give the substituted product. oup.comoup.com However, the existing substitution pattern of this compound makes further electrophilic attack on the furan ring less favorable compared to reactions at the benzene ring or the ketone. Ring-opening reactions of the furan moiety are also possible under certain conditions. youtube.com

Ring-Opening and Rearrangement Reactions

The structural integrity of the benzofuran ring system can be compromised under certain reaction conditions, leading to ring-opening or rearrangement products.

Ring-Opening: The furan moiety of the benzofuran system, particularly the C2-O bond, is susceptible to cleavage. kyoto-u.ac.jp This can be achieved through various mechanisms, often involving organometallic reagents. For instance, nickel-catalyzed reactions have been shown to facilitate the ring-opening arylation and alkylation of the parent benzofuran structure. kyoto-u.ac.jp Similarly, reductive cleavage with agents like silyllithium can open the furan ring. kyoto-u.ac.jp While specific studies on this compound are not extensively documented, the inherent reactivity of the benzofuran core suggests its potential to undergo similar transformations. The electron-withdrawing nature of the carbonyl group at the 3-position may further influence the susceptibility of the heterocyclic ring to nucleophilic attack and subsequent opening.

Rearrangement Reactions: The keto-furan structure is a candidate for several classical rearrangement reactions.

Baeyer–Villiger Oxidation: The ketone at the C3 position could theoretically undergo a Baeyer-Villiger rearrangement. This reaction involves the oxidation of a ketone to an ester using a peroxyacid, where an aryl or alkyl group migrates to an electron-deficient oxygen atom. wiley-vch.de In this case, it would lead to the formation of a seven-membered lactone, fundamentally altering the core structure.

Other Skeletal Rearrangements: Acid-catalyzed conditions can promote skeletal rearrangements in complex molecules containing strained rings or specific functional arrangements. semanticscholar.org For the 2,7-dibromo derivative, protonation of the carbonyl oxygen could initiate shifts, although specific pathways are speculative without experimental data.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing complex cyclic systems. The benzofuran ring system possesses a C2=C3 double bond that can potentially act as a dienophile or participate in other cycloaddition pathways.

Diels-Alder Reactions: Furan and its derivatives are known to participate in Diels-Alder [4+2] cycloaddition reactions. mdpi.combeilstein-journals.org However, the aromaticity of the benzofuran system makes it less reactive as a diene compared to furan itself. Conversely, the double bond within the furan ring can act as a dienophile. The presence of the carbonyl group in this compound would influence the electron density of this double bond, affecting its reactivity in such cycloadditions. amazonaws.com

[3+2] Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrilimines or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netresearchgate.net These reactions are a versatile method for synthesizing complex heterocyclic frameworks. researchgate.net

Photochemical Cycloadditions: Photochemical conditions can induce cycloadditions that are not feasible under thermal conditions. The C2=C3 double bond of the benzofuran ring is known to readily undergo photochemical cycloaddition. amazonaws.com

Reactivity of the Benzene Ring System

The benzene portion of the molecule, substituted with two bromine atoms and fused to the furanone ring, is a key site for further functionalization.

Further Electrophilic Aromatic Substitution

The introduction of additional substituents onto the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing groups. byjus.com The ring has three available positions for substitution: C4, C5, and C6. The directing influence of the substituents is as follows:

Ether Oxygen (at C1): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to positions C2 (blocked), C7 (blocked), and C5.

Bromine (at C7): Deactivating but ortho-, para-directing. It directs towards C6 and C5 (ortho) and C3 (blocked). masterorganicchemistry.com

Carbonyl Group (at C3): A deactivating group that withdraws electron density from the fused ring system. youtube.com

ReactionReagentsPotential Major Product(s)Rationale
NitrationHNO₃, H₂SO₄2,7-Dibromo-5-nitrobenzo[b]furan-3(2H)-oneThe C5 position is strongly activated by the para-directing ether oxygen. byjus.commasterorganicchemistry.com
BrominationBr₂, FeBr₃2,5,7-Tribromobenzo[b]furan-3(2H)-oneSubstitution is directed to the most activated available position (C5). byjus.com
Friedel-Crafts AcylationRCOCl, AlCl₃Likely unreactiveThe ring is heavily deactivated by two halogens and a carbonyl group, making it unsuitable for Friedel-Crafts reactions. byjus.com

Functionalization at Peripheral Positions

The bromine atoms at the C2 and C7 positions serve as versatile handles for introducing a wide array of functional groups through cross-coupling reactions. This approach is a cornerstone of modern organic synthesis for building complex molecules from simpler, halogenated precursors. researchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C7 position. amazonaws.comnih.gov Similar reactions could potentially occur at the C2-bromo position. The relative reactivity of the C2-Br versus the C7-Br bond would depend on the specific reaction conditions and the electronic environment of each position. For related 2,3-dibromobenzofurans, palladium-catalyzed couplings often occur with high regioselectivity at the C2 position. researchgate.net

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product at C7
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., K₂CO₃)7-Aryl-2-bromobenzo[b]furan-3(2H)-one
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)2-Bromo-7-(alkynyl)benzo[b]furan-3(2H)-one
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄2-Bromo-7-(alkyl/aryl)benzo[b]furan-3(2H)-one
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu)7-(Amino)-2-bromobenzo[b]furan-3(2H)-one

Halogen-Metal Exchange: Treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures can selectively replace a bromine atom with lithium, forming a highly reactive organometallic intermediate. This species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a new functional group. acs.orguni-muenchen.de The selectivity of this exchange between the C2 and C7 positions would be a critical factor.

Advanced Spectroscopic and Structural Elucidation of 2,7 Dibromobenzo B Furan 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopyescholarship.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 2,7-Dibromobenzo[b]furan-3(2H)-one, the signals from the protons provide a clear map of the molecule's hydrogen framework. The methine proton at the C2 position, being adjacent to both a bromine atom and the carbonyl group, is expected to appear as a singlet significantly downfield. The aromatic region would display signals for the three remaining protons on the benzene (B151609) ring (H4, H5, and H6). Their specific chemical shifts and coupling patterns are dictated by their positions relative to each other and the bromine substituent at C7. The proton at C6 would likely appear as a doublet, coupled to H5. The H5 proton would be a triplet (or a doublet of doublets), coupled to both H4 and H6. The H4 proton would also be a doublet, coupled to H5. ubc.canih.gov

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-25.0 - 5.5s (singlet)N/A
H-47.3 - 7.5d (doublet)7.5 - 8.5
H-57.1 - 7.3t (triplet)7.5 - 8.5
H-67.6 - 7.8d (doublet)7.5 - 8.5

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm for five-membered ring ketones. chemguide.co.uklibretexts.org The C2 carbon, bonded to a bromine atom, will also be significantly shifted. The six carbons of the aromatic ring will have shifts influenced by the ether oxygen and the two bromine substituents. The carbons directly bonded to bromine (C2 and C7) will have their resonances affected by the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C245 - 55
C3 (C=O)190 - 200
C3a150 - 155
C4125 - 130
C5128 - 133
C6120 - 125
C7115 - 120
C7a155 - 160

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. sdsu.eduyoutube.com Cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their connectivity in the aromatic spin system. No correlation would be seen for the isolated H2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links protons to the carbons they are directly attached to. researchgate.netyoutube.com It would show cross-peaks connecting the H2 signal to the C2 signal, H4 to C4, H5 to C5, and H6 to C6. This is crucial for confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the H2 proton would be expected to show correlations to the carbonyl carbon (C3) and the bridgehead carbon (C3a), providing definitive structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₄Br₂O₂), the calculated exact mass can be compared to the experimentally found mass. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak, which arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This results in a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/zFound m/zIsotopic Pattern Ratio (M:M+2:M+4)
[C₈H₄⁷⁹Br₂O₂]⁺305.8578~305.8578~1
[C₈H₄⁷⁹Br⁸¹BrO₂]⁺307.8558~307.8558~2
[C₈H₄⁸¹Br₂O₂]⁺309.8537~309.8537~1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be a strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. Its position is influenced by the five-membered ring, which typically increases the frequency compared to an open-chain ketone. Other expected absorptions include those for aromatic C=C stretching, C-O ether stretching, and C-Br stretching. nih.govyoutube.com

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C=O Stretch (ketone)1710 - 1730Strong
Aromatic C=C Stretch1550 - 1600Medium
Aryl Ether C-O Stretch1200 - 1280Strong
C-Br Stretch550 - 650Medium-Strong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, utilizing ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. beilstein-journals.org The spectrum of this compound would be characterized by absorptions arising from π→π* transitions within the aromatic system and the n→π* transition associated with the carbonyl group. elte.huupi.edu The π→π* transitions are typically high-intensity bands at shorter wavelengths, while the forbidden n→π* transition is a weaker band at a longer wavelength. The presence of bromine atoms (auxochromes) on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[b]furan-3(2H)-one. mdpi.com Fluorescence emission spectroscopy could potentially reveal information about the molecule's excited state properties, although many ketones are not strongly fluorescent.

Table 5: Predicted Electronic Transition Data for this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π→π220 - 280High
n→π320 - 360Low

UV-Visible (UV-Vis) Spectroscopy

There is no published research containing the UV-Vis absorption spectrum for this compound. Such a study would provide valuable insights into the electronic transitions within the molecule, influenced by the benzofuranone core and the bromine substituents. Typically, the spectrum would reveal the wavelengths of maximum absorption (λmax), which are indicative of the energy required to promote electrons to higher energy orbitals. Without this data, a discussion of its absorption properties remains speculative.

Fluorescence Spectroscopy

Similarly, the fluorescence properties of this compound have not been reported. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This technique provides information about the molecule's excited states and its ability to release energy through photon emission. The absence of fluorescence data, including excitation and emission spectra and quantum yield, means that its potential as a fluorophore is unknown.

X-ray Diffraction Studies

No crystallographic data for this compound is available in the public domain. X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions. Without a crystal structure, the exact conformation of the molecule and the packing of the molecules in the solid state cannot be described.

Theoretical and Computational Investigations of 2,7 Dibromobenzo B Furan 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular properties of organic compounds. researchgate.net For a molecule like 2,7-Dibromobenzo[b]furan-3(2H)-one, these methods would provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. github.io For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-311G++(d,p), are commonly used for such optimizations, providing a balance between accuracy and computational cost. nih.govepstem.net The resulting optimized geometry is crucial for accurately predicting other molecular properties, including its electronic and spectroscopic behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the benzofuran (B130515) core and the bromo-substituents, identifying potential sites for electrophilic and nucleophilic attack. While specific energy values for this compound are not available, studies on similar heterocyclic systems show how DFT calculations can be used to determine these parameters. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Heterocyclic Compound This table is for illustrative purposes only, as specific data for this compound is not available.

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.94
Energy Gap (ΔE)3.95

Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties, which can be correlated with experimental findings. mdpi.com For this compound, these calculations could predict:

UV-Vis Spectra: By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax), which helps in understanding the electronic structure. mdpi.com

Vibrational Spectra (IR and Raman): DFT calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending). This allows for the theoretical prediction of infrared and Raman spectra, aiding in the structural characterization of the molecule.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict 1H and 13C NMR chemical shifts. epstem.net

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.gov

Transition State Characterization

For any proposed reaction involving this compound, identifying the transition state (TS) is crucial. The TS is the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the activated complex. Computational methods are used to locate and characterize these TS structures. A key feature of a correctly identified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction path.

Applications and Advanced Materials Research of 2,7 Dibromobenzo B Furan 3 2h One

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromine atoms and a ketone group on the benzofuran (B130515) scaffold makes 2,7-Dibromobenzo[b]furan-3(2H)-one a highly valuable intermediate for synthetic chemists. These reactive sites provide multiple avenues for chemical modification, enabling the construction of intricate molecular architectures.

Precursor for Diverse Heterocyclic Systems

The reactivity of the benzofuran-3(2H)-one core allows for its transformation into a wide array of other heterocyclic structures. While direct synthetic examples starting from this compound are not extensively documented, the known reactivity of related benzofuranones suggests its potential as a precursor. For instance, the reaction of similar enaminones derived from acetyl-dibromobenzofurans with various reagents can lead to the formation of pyridazines, pyrimidines, and other fused heterocyclic systems. nih.govresearchgate.net The ketone functionality in this compound can be expected to react with nitrogen-containing nucleophiles like hydrazines and amines, potentially leading to recyclization and the formation of new heterocyclic rings such as pyrazolones. beilstein-journals.orgbeilstein-journals.org This versatility makes it a promising starting material for generating libraries of novel heterocyclic compounds with potential biological or material applications. beilstein-journals.orgzioc.ru

Scaffold for Multi-functionalized Molecules

The two bromine atoms on the aromatic ring of this compound serve as handles for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. acs.orgresearchgate.net This capability allows for the systematic modification of the molecule's electronic and steric properties. By selectively reacting at the bromine positions, it is possible to build complex, multi-functionalized molecules with tailored characteristics. uni-muenchen.de For example, the synthesis of functionalized benzoboroxoles from related brominated precursors highlights the potential for introducing diverse functionalities onto the benzofuran scaffold. This adaptability is crucial for applications in drug discovery and the development of molecular probes and sensors.

Advanced Materials Science Applications

The unique electronic structure of the benzofuran core, combined with the potential for extensive functionalization, makes this compound an attractive monomer for the synthesis of advanced organic materials. bldpharm.com Its derivatives are being explored for their potential in organic electronics, where the ability to tune the electronic properties is paramount.

Monomer in Conjugated Polymer Synthesis

The dibromo-functionality of this compound allows it to act as a monomer in polymerization reactions, particularly for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties that make them suitable for various electronic applications.

A key strategy in designing high-performance organic electronic materials is the creation of donor-acceptor (D-A) copolymers. metu.edu.tr In these polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This architecture leads to intramolecular charge transfer, which can lower the bandgap of the material and enhance its ability to absorb light and transport charge. rsc.orgresearchgate.net Benzofuran derivatives can act as electron-donating units in such polymers. rsc.orgresearchgate.net By copolymerizing a derivative of this compound (as the donor) with a suitable electron-accepting comonomer, it is possible to create novel D-A polymers with tailored optoelectronic properties. The choice of the acceptor unit and any side chains can be used to fine-tune the polymer's solubility, morphology, and electronic energy levels. metu.edu.tr

The D-A polymers derived from benzofuran-based monomers have shown significant promise in organic electronic devices.

Organic Photovoltaics (OPVs): In OPVs, the active layer is typically a bulk heterojunction blend of a donor polymer and an acceptor material. The D-A polymer absorbs sunlight to create excitons (bound electron-hole pairs), which then dissociate at the donor-acceptor interface to generate free charge carriers and produce a photocurrent. Polymers based on benzo[1,2-b:4,5-b']difuran, a related furan-containing structure, have been used as donor materials in OPV devices, achieving power conversion efficiencies (PCEs) of up to 2.93%. rsc.orgresearchgate.net It is anticipated that polymers derived from this compound could exhibit similar or enhanced performance due to the potential for tuning their energy levels to better match the solar spectrum and the energy levels of the acceptor material. semanticscholar.orgmetu.edu.tr

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of organic circuits. In an OFET, a semiconductor layer transports charge between a source and a drain electrode, and the flow of current is controlled by a gate electrode. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. Donor-acceptor polymers have demonstrated high charge carrier mobilities. researchgate.netsigmaaldrich.com For example, semiconductors based on thieno[3,2-b]pyrrole and benzo[c] nih.govrsc.orgresearchgate.netthiadiazole have shown mobilities as high as 2.59 × 10⁻² cm² V⁻¹ s⁻¹. acs.org Polymers incorporating benzofuran units are expected to form ordered solid-state structures, which is crucial for efficient charge transport. sigmaaldrich.comfrontiersin.org Therefore, polymers synthesized from this compound are promising candidates for high-performance p-type or ambipolar OFETs. acs.orgnih.gov

Development of Optoelectronic Materials

The field of organic electronics relies on the design and synthesis of π-conjugated molecules that can efficiently transport charge or emit light. The benzofuran moiety is a recognized component in the development of such materials for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

The strategic placement of bromine atoms on the this compound structure is particularly significant. Halogenated aromatic compounds are crucial precursors in modern synthetic organic chemistry, serving as electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. This functionality allows for the systematic extension of the π-conjugated system by forming new carbon-carbon bonds. Consequently, this compound is an ideal monomer or intermediate for the synthesis of novel organic semiconductors.

The two bromine atoms offer sites for sequential or dual cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These methods enable the introduction of various aryl, heteroaryl, or vinyl groups, effectively tuning the electronic properties of the resulting molecule. The specific 2,7-substitution pattern dictates the geometry and conjugation pathway of the final polymer or oligomer, influencing key material properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap, and charge carrier mobility. While direct studies on this specific isomer are not extensively documented, the reactivity of similar bromo-substituted benzofurans in forming larger, electronically active systems underscores its potential. mdpi.comnih.gov For instance, the coupling of 2-bromobenzofurans with various nucleophiles is a well-established method for creating 2-substituted derivatives that serve as building blocks for more complex structures. mdpi.comnih.gov

Below is a table detailing potential cross-coupling strategies for this compound:

Reaction Type Reactant Catalyst/Reagents Potential Product for Optoelectronics
Suzuki Coupling Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted benzofuranones, precursors to conjugated polymers
Stille Coupling Organostannane (e.g., Aryl-SnBu₃)Pd catalyst (e.g., PdCl₂(PPh₃)₂)Stannylated or arylated derivatives for polymer synthesis
Heck Coupling AlkenePd catalyst, BaseVinylated benzofuranones, extending conjugation
Sonogashira Coupling Terminal alkynePd/Cu catalyst, BaseAlkynyl-substituted systems for rigid, linear materials

Exploration in Interdisciplinary Chemical Research

Beyond materials science, the benzofuran core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties. nih.govnih.gov The compound this compound serves as a highly valuable starting material for generating libraries of novel benzofuran derivatives for biological evaluation.

The reactivity of the two C-Br bonds allows for the introduction of diverse functionalities through the aforementioned cross-coupling reactions or via nucleophilic aromatic substitution under specific conditions. This enables the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents at the 2- and 7-positions. Furthermore, the ketone group at the 3-position provides an additional handle for chemical modification. It can be reduced to an alcohol, converted to an enol ether, or serve as a site for condensation reactions, further expanding the chemical space accessible from this single precursor.

The ability to selectively functionalize one bromine atom over the other, or to react both simultaneously, makes this compound a versatile platform for creating complex molecules intended for use as molecular probes, imaging agents, or therapeutic candidates. The synthesis of hybrid molecules, where the benzofuran core is linked to other pharmacologically active heterocycles, is a common strategy in drug discovery. nih.gov

The following table outlines potential synthetic modifications for interdisciplinary applications:

Transformation Site of Reaction Reagents Potential Application
Nucleophilic Substitution C-Br bondsAmines, Alcohols, ThiolsSynthesis of novel derivatives for biological screening
Reduction C=O (ketone)NaBH₄, LiAlH₄Creation of benzofuran-3-ol derivatives
Wittig Reaction C=O (ketone)Phosphonium ylideFormation of exocyclic double bonds, altering core structure
Functional Group Interconversion C-Br bondsBuLi then electrophileIntroduction of a wide variety of functional groups

Conclusion and Future Research Directions

Current State of Knowledge on 2,7-Dibromobenzo[b]furan-3(2H)-one

The benzo[b]furan-3(2H)-one core is a recognized structural element found in various natural products and pharmacologically active compounds. mdpi.comnih.gov Research into benzofuranone derivatives has revealed a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govrsc.orgresearchgate.net Specifically, brominated benzofuranones are known to be produced by marine organisms and can exhibit significant cytotoxicity, making them of interest for drug discovery. mdpi.comresearchgate.net

The reactivity of the parent benzo[b]furan-3(2H)-one has been explored, with studies focusing on reactions like condensation with aldehydes to form aurone (B1235358) derivatives and palladium-catalyzed oxidative couplings. jst.go.jpresearchgate.net However, specific and detailed research on the synthesis and reactivity of the 2,7-dibrominated analog remains limited in publicly accessible literature. The presence of two bromine atoms and a reactive ketone group suggests a rich and varied chemistry, though this potential is yet to be fully realized.

Identified Research Gaps and Challenges

Despite the potential of this compound, significant gaps in the current body of knowledge present both challenges and opportunities for the scientific community.

Development of Novel and Sustainable Synthetic Routes

A primary challenge is the development of efficient and environmentally benign methods for the synthesis of this compound. While general methods for benzofuranone synthesis exist, routes specifically tailored for this dibrominated derivative are not well-documented. Future research should focus on creating sustainable synthetic pathways. researchgate.netnih.gov This could involve leveraging greener strategies such as:

Continuous-flow systems: These offer improved safety, efficiency, and scalability. nih.gov

Heterogeneous catalysis: Using recoverable and reusable catalysts like Amberlyst-15H can minimize waste and improve process economics. nih.gov

Solvent-free or green solvent conditions: Techniques like microwave irradiation or the use of natural deep eutectic solvents (NADES) can reduce the environmental impact of chemical transformations. researchgate.net

The development of such methods would not only provide better access to the target molecule but also align with the principles of green chemistry, a growing priority in modern chemical synthesis. nih.gov

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a reactive ketone, an α-bromo position, and an aromatic bromine—suggests a wealth of unexplored reactivity. Key areas for investigation include:

Cross-coupling reactions: The two distinct bromine atoms (one on the furanone ring and one on the benzene (B151609) ring) could exhibit differential reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). mdpi.comnih.gov This would allow for the selective introduction of various substituents, creating a library of novel derivatives.

Reactions at the carbonyl group: Standard ketone chemistry, such as condensations and additions, could be employed to build more complex molecular architectures. researchgate.net

Ring-opening and rearrangement reactions: The strained furanone ring might be susceptible to novel transformations under specific conditions, leading to entirely new heterocyclic systems.

Systematic investigation of these reaction pathways is crucial to unlock the full synthetic potential of this molecule as a versatile building block.

Prospective Applications and Material Design Strategies

The structural features of this compound make it a promising candidate for applications in materials science and medicinal chemistry.

Organic Electronics: The benzofuran (B130515) scaffold is a component of some organic electronic materials. researchgate.net By using the dibromo functionality as a handle for polymerization or modification with other π-conjugated systems, it may be possible to design new organic semiconductors, emitters for OLEDs, or components for organic solar cells. researchgate.netresearchgate.net The electron-withdrawing nature of the bromine atoms and the carbonyl group could be used to tune the electronic properties (HOMO/LUMO levels) of resulting materials. mdpi.com

Medicinal Chemistry: Benzofuran and benzofuranone derivatives are known to possess a wide range of biological activities. rsc.orgresearchgate.netnih.gov The dibromo compound could serve as a key intermediate for the synthesis of potential therapeutic agents. Structure-activity relationship (SAR) studies on related brominated compounds have shown that the position and number of bromine atoms can significantly influence cytotoxicity and selectivity against cancer cell lines. researchgate.netnih.gov Systematic derivatization of the 2,7-dibromo scaffold could lead to the discovery of new drug candidates with enhanced potency and selectivity. researchgate.net

Importance of Integrated Experimental and Computational Approaches

To accelerate the exploration of this compound, a combined approach integrating experimental work with computational modeling is essential. acs.org

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can predict the relative reactivity of the two bromine atoms, model reaction mechanisms, and identify the most promising synthetic pathways. acs.org This can save significant experimental time and resources.

Virtual Screening and Drug Design: In medicinal chemistry, molecular docking simulations can predict how derivatives of the compound might bind to biological targets like enzymes or receptors. dntb.gov.uamdpi.com This allows for the rational design of molecules with a higher probability of exhibiting desired biological activity.

Material Property Simulation: Computational models can predict the electronic and optical properties of polymers and other materials derived from the dibromo-benzofuranone, guiding the design of materials with specific characteristics for electronic applications. acs.org

By combining theoretical predictions with targeted laboratory synthesis and testing, the research and development cycle for new applications based on this compound can be significantly streamlined.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,7-dibromobenzo[b]furan-3(2H)-one, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via regioselective bromination of benzo[b]furan-3(2H)-one precursors. A validated approach involves:

  • Step 1 : Bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid under controlled temperatures (0–25°C) to achieve 2,7-dibromination .
  • Step 2 : Intermediate purification via column chromatography (silica gel, hexane/EtOAc).
  • Characterization :
    • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1699 cm⁻¹ and C-Br vibrations at ~862 cm⁻¹ .
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.95 ppm for Br-substituted positions) and lactone carbonyl signals (δ ~170 ppm) .
    • X-ray Diffraction : Resolve crystal structures to validate regiochemistry (R1 < 0.03 for high precision) .

Q. How can computational tools aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient sites for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Electrophilicity : The 2- and 7-bromo positions exhibit higher electrophilicity due to electron-withdrawing lactone and bromine effects.
  • Software : Use Gaussian or ADF packages to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution .
  • Validation : Compare predicted coupling rates with experimental yields (e.g., Pd-catalyzed reactions in THF at 80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during dibromination of benzo[b]furan-3(2H)-one derivatives?

Methodological Answer: Discrepancies arise from competing bromination mechanisms (electrophilic vs. radical). To address this:

  • Mechanistic Probes :
    • Use radical traps (e.g., TEMPO) to suppress non-regioselective pathways.
    • Optimize solvent polarity (e.g., DMF vs. CHCl₃) to favor electrophilic attack at the 2- and 7-positions .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to identify intermediates and adjust Br₂ stoichiometry .
  • Case Study : highlights low yields (<30%) in analogous systems due to steric hindrance; mitigate via microwave-assisted synthesis (50°C, 30 min) .

Q. What strategies improve the stability of this compound under physiological conditions for biological studies?

Methodological Answer: The lactone ring is prone to hydrolysis in aqueous media. Stabilization methods include:

  • Protecting Groups : Introduce acetyl or tert-butyldimethylsilyl (TBS) groups at the 3-keto position via nucleophilic acylation .
  • Formulation : Encapsulate in liposomes (e.g., DOPE:DOPC 1:1) to enhance cellular uptake and reduce degradation .
  • pH Control : Maintain buffers at pH 4–5 (e.g., citrate-phosphate) to slow lactone ring opening .

Q. How can researchers leverage this compound as a building block for complex heterocycles?

Methodological Answer: The compound serves as a precursor for:

  • Palladium-Catalyzed Cross-Coupling : Synthesize biaryl systems (e.g., Suzuki coupling with arylboronic acids) for optoelectronic materials .
  • Heterocycle Fusion : React with hydrazines or amino acids to form pyrrolones (e.g., 2,3-dihydro-1H-pyrrol-3-ones) via nucleophilic attack at the lactone carbonyl .
  • Case Study : demonstrates benzylidene derivatization (yield: 63%) via Knoevenagel condensation for antitumor agent analogs .

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₄Br₂O₂) with <2 ppm error.
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns between H-2 and H-7 protons.
  • X-ray Crystallography : Compare unit cell parameters (e.g., space group P2₁/c) with reference data .
  • HPLC-PDA : Use C18 columns (MeCN:H₂O = 70:30) to separate isomers based on retention time shifts .

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